Isopropylammonium chloride chemical properties
Isopropylammonium chloride chemical properties
An In-depth Technical Guide to the Chemical Properties of Isopropylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylammonium chloride (IPACl), also known as 2-propanaminium chloride, is an organic ammonium salt with the chemical formula C₃H₁₀ClN.[1] While a simple molecule, it has garnered significant attention in advanced materials science, most notably as a critical additive in the fabrication of high-efficiency perovskite solar cells (PSCs).[2][3] Its strategic application has been shown to stabilize the desirable photoactive α-phase of formamidinium-based perovskites, leading to devices with certified power conversion efficiencies as high as 23.9% and dramatically improved long-term operational stability.[2][3]
This technical guide serves as a comprehensive resource on the core chemical properties of isopropylammonium chloride. It moves beyond a simple recitation of data points to provide an in-depth analysis of its synthesis, reactivity, and spectroscopic characterization. Authored from the perspective of a senior application scientist, this document explains the causality behind experimental choices and provides field-proven protocols for its synthesis, characterization, and application. Every protocol is designed as a self-validating system, ensuring scientific integrity and reproducibility for researchers in materials science and drug development.
Molecular and Physicochemical Properties
Isopropylammonium chloride is the salt formed from the neutralization of the weak base isopropylamine with the strong acid hydrochloric acid.[4] It typically appears as a white to off-white crystalline powder that is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Due to its hygroscopic nature, it should be stored in a cool, dark, and dry place, preferably under an inert atmosphere, to maintain its purity and free-flowing character.[1]
Core Physicochemical Data
The fundamental physicochemical properties of isopropylammonium chloride are summarized in the table below. This data is essential for its handling, formulation, and application in various experimental setups.
| Property | Value | Source(s) |
| IUPAC Name | propan-2-ylazanium chloride | [1] |
| Synonyms | Isopropylamine hydrochloride, 2-Aminopropane hydrochloride | [5] |
| CAS Number | 15572-56-2 | [1] |
| Molecular Formula | C₃H₁₀ClN | [1] |
| Molecular Weight | 95.57 g/mol | [1] |
| Appearance | White to off-white crystalline, hygroscopic powder | [5] |
| Melting Point | ~160 °C | [6] |
| Solubility | Water: Soluble / Miscible Methanol: Slightly Soluble Ethanol: Soluble | [4][5][6] |
Note: Quantitative solubility data in many organic solvents is not widely published. A protocol for its experimental determination is provided in Section 3.3.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of synthesized isopropylammonium chloride. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
¹H NMR Spectroscopy: A Predictive Analysis
The proton NMR (¹H NMR) spectrum of isopropylammonium chloride is simple and highly characteristic. Based on its molecular structure, ((CH₃)₂CHNH₃)⁺Cl⁻, we can predict the key features of its spectrum, which serves as a benchmark for experimental verification.
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Number of Signals: The molecule has three distinct types of protons due to symmetry, which will result in three unique signals in the ¹H NMR spectrum.
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Chemical Shift (δ): The approximate position of these signals is influenced by the electron-withdrawing ammonium group (-NH₃⁺).
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-NH₃⁺ Protons: These three protons are attached to the nitrogen atom. They are expected to be the most deshielded due to the positive charge and will appear furthest downfield, typically in the range of δ 7.5-8.5 ppm. This signal may be broad due to quadrupole coupling with the nitrogen atom and exchange with trace amounts of water.
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-CH- Proton (Methine): The single proton on the central carbon is adjacent to the -NH₃⁺ group. It will appear as a multiplet in the range of δ 3.2-3.6 ppm.
-
-CH₃ Protons (Methyl): The six protons of the two equivalent methyl groups are furthest from the ammonium group. They will be the most shielded, appearing furthest upfield as a doublet around δ 1.3 ppm.
-
-
Integration: The relative areas under the signals will correspond to the number of protons of each type, with an expected ratio of 3:1:6 for the NH₃⁺ : CH : CH₃ protons, respectively.
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Splitting (Multiplicity): Spin-spin coupling between adjacent non-equivalent protons leads to signal splitting.
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The -CH₃ signal will be split into a doublet by the single adjacent methine proton (n+1 = 1+1 = 2).
-
The -CH- signal will be split into a septet (or multiplet) by the six adjacent methyl protons (n+1 = 6+1 = 7).
-
The splitting of the -NH₃⁺ signal is often not observed or is very broad, and it typically appears as a singlet.
-
This predictive framework allows a researcher to quickly and confidently verify the successful synthesis and purity of the compound from its ¹H NMR spectrum.
Synthesis, Purification, and Characterization
The most common and straightforward synthesis of isopropylammonium chloride is a direct acid-base reaction. The following section provides a detailed laboratory-scale protocol.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes the synthesis of isopropylammonium chloride from isopropylamine and hydrochloric acid, followed by purification via recrystallization.
Objective: To synthesize and purify isopropylammonium chloride with high purity (>98%).
Materials:
-
Isopropylamine (C₃H₉N)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Diethyl ether (anhydrous)
-
Ethanol (absolute)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
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Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Methodology:
-
Reaction Setup:
-
In a fume hood, add 100 mL of anhydrous diethyl ether to a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 10.0 mL of isopropylamine to the cooled diethyl ether with stirring.
-
-
Acidification:
-
While vigorously stirring the isopropylamine solution, add concentrated HCl dropwise using a dropping funnel over a period of 30 minutes. A white precipitate of isopropylammonium chloride will form immediately.
-
Causality: The slow, dropwise addition of acid to the cooled solution is crucial to control the highly exothermic nature of the neutralization reaction, preventing solvent boiling and ensuring safety. Diethyl ether is used as the reaction medium because the starting amine is soluble, but the resulting ammonium salt is not, causing it to precipitate and facilitating easy collection.
-
-
Isolation:
-
After the addition is complete, allow the slurry to stir in the ice bath for an additional hour to ensure the reaction goes to completion.
-
Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with three portions of 20 mL cold diethyl ether to remove any unreacted starting materials.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot absolute ethanol.
-
Once fully dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Trustworthiness: This recrystallization step is a self-validating purification method. Impurities remain in the ethanol mother liquor, while the pure salt crystallizes out, ensuring a high-purity final product.
-
-
Drying and Storage:
-
Dry the purified crystals under vacuum at 60 °C for at least 4 hours.
-
Store the final product in a tightly sealed container in a desiccator.
-
Synthesis and Purification Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for Isopropylammonium Chloride Synthesis.
Protocol: Quantitative Solubility Determination
As quantitative solubility data is sparse, this protocol provides a reliable gravimetric method for its determination.
Objective: To determine the solubility of isopropylammonium chloride in a given solvent at a specific temperature.
Methodology:
-
Equilibration: Add an excess amount of dry isopropylammonium chloride to a known volume (e.g., 10 mL) of the chosen solvent in a sealed vial.
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Saturation: Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C) for 24 hours to ensure the solution reaches equilibrium and becomes saturated.
-
Sampling: After 24 hours, stop the shaking and allow the excess solid to settle. Carefully extract a precise volume (e.g., 1.00 mL) of the clear supernatant, ensuring no solid particles are transferred.
-
Gravimetric Analysis: Transfer the aliquot to a pre-weighed, dry vial. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Calculation: Once the solvent is fully removed, reweigh the vial. The difference in mass corresponds to the amount of dissolved isopropylammonium chloride. Calculate the solubility in g/100 mL.
Chemical Reactivity and Stability
Reactivity Profile
Isopropylammonium chloride exhibits reactivity typical of an ammonium salt.[2]
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Acid-Base Reactions: As the salt of a weak base and a strong acid, it will react with strong bases (e.g., NaOH) to deprotonate the ammonium ion, liberating free isopropylamine and forming the corresponding salt (e.g., NaCl).[2]
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Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride anion is displaced by other nucleophiles, although this is less common than its acid-base chemistry.[2]
Thermal Stability and Decomposition
While stable under standard room temperature conditions, isopropylammonium chloride will decompose upon heating.[1] Specific thermogravimetric analysis (TGA) or differential thermal analysis (DTA) curves are not widely available in the literature. However, based on its composition, thermal decomposition is expected to release toxic and corrosive fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[6] A TGA experiment would likely show a significant mass loss step beginning above its melting point, corresponding to this decomposition pathway.
Applications in Materials Science: Perovskite Solar Cells
The most prominent application of isopropylammonium chloride is as a stabilizing agent for formamidinium lead iodide (FAPbI₃) perovskites.[2][3]
Mechanism of Stabilization
The desirable black, photoactive α-phase of FAPbI₃ is thermodynamically unstable at room temperature and tends to convert into a yellow, non-photoactive δ-phase. Isopropylammonium chloride helps prevent this degradation. The isopropylammonium (IPA⁺) cations are too large to be incorporated into the bulk perovskite lattice. Instead, they are believed to passivate the grain boundaries and surface of the perovskite film.[7] This passivation reduces defect density and suppresses non-radiative recombination. The chloride ions can also help fill halide vacancies, further stabilizing the crystal structure and improving carrier lifetimes.[2]
Caption: Role of IPACl in Perovskite Stabilization.
Protocol: Preparation of a Stabilized Perovskite Precursor Solution
This protocol is adapted from established methods for fabricating high-efficiency PSCs.[2][3][8]
Objective: To prepare a 1M FAPbI₃ precursor solution with isopropylammonium chloride as a stabilizing additive.
Materials:
-
Formamidinium iodide (FAI)
-
Lead iodide (PbI₂)
-
Isopropylammonium chloride (IPACl)
-
Anhydrous solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)
-
Nitrogen-filled glovebox
Methodology:
-
Solvent Preparation: Prepare a mixed solvent system of DMF:DMSO in a 4:1 volume ratio inside a glovebox.
-
Precursor Dissolution:
-
To prepare 1 mL of the final solution, weigh and add FAI, PbI₂, and IPACl to the mixed solvent. The molar ratio should be carefully controlled. For example, for a 5% additive concentration relative to lead, you would use:
-
1.0 mmol PbI₂
-
1.0 mmol FAI
-
0.05 mmol IPACl
-
-
Expertise: The precise molar ratio of the additive is a critical experimental parameter that must be optimized. It influences crystal growth, film morphology, and final device performance. Starting with a 5-10 mol% concentration is a common practice.
-
-
Mixing: Stir the solution on a hotplate at 60 °C for at least 2 hours inside the glovebox until all components are fully dissolved and the solution is clear and yellow.
-
Filtration: Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any particulates that could negatively impact the quality of the spin-coated thin film.
-
Usage: The resulting solution is ready for deposition (e.g., spin coating) to form the perovskite active layer of a solar cell.
Safety and Handling
Isopropylammonium chloride is classified as a hazardous substance and must be handled with appropriate care.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1] Some notifications also include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood. Wear safety glasses with side shields, nitrile gloves, and a lab coat.[1]
-
Handling: Avoid creating dust. Keep away from strong bases and oxidizing agents. As it is hygroscopic, minimize exposure to air.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Isopropylammonium chloride is a compound whose simple structure belies its significant utility, particularly in the cutting-edge field of perovskite photovoltaics. Its key chemical properties—including its straightforward synthesis, predictable reactivity, and characteristic spectroscopic signature—make it an accessible yet powerful tool for researchers. Its most impactful role as a surface and grain boundary passivating agent has proven instrumental in overcoming the inherent instabilities of formamidinium-based perovskites, pushing device efficiencies and operational lifetimes to new heights. The protocols and data synthesized in this guide provide a trusted, authoritative foundation for scientists and engineers to effectively utilize and innovate with isopropylammonium chloride in their research and development endeavors.
References
-
Nature Energy. (n.d.). Stabilization of formamidinium lead triiodide α-phase with isopropylammonium chloride for perovskite solar cells. IDEAS/RePEc. Available from: [Link]
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ResearchGate. (n.d.). Stabilization of formamidinium lead triiodide α-phase with isopropylammonium chloride for perovskite solar cells | Request PDF. Available from: [Link]
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Advanced Functional Materials. (2021). Propylammonium Chloride Additive for Efficient and Stable FAPbI3 Perovskite Solar Cells. Wiley Online Library. Available from: [Link]
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PubChem. (n.d.). Isopropylammonium chloride. National Institutes of Health. Available from: [Link]
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YouTube. (2021, October 29). Detailed protocol for fabrication of perovskite solar cells. Available from: [Link]
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Sciencemadness Wiki. (2020, September 2). Isopropylamine. Available from: [Link]
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